2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride is a chemical compound with the molecular formula C13H23NO2·HCl It is known for its unique structure, which includes a cycloheptanone ring and a pyrrolidine moiety connected via a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group.
Cycloheptanone Ring Formation: The cycloheptanone ring is constructed through cyclization reactions, which may involve intramolecular aldol condensations or other ring-forming reactions.
Final Assembly and Hydrochloride Formation: The final compound is assembled by linking the pyrrolidine moiety to the cycloheptanone ring via the hydroxymethyl group. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ketone group in the cycloheptanone ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one Derivatives: Compounds with a similar pyrrolidine ring structure.
Cycloheptanone Derivatives: Compounds with a similar cycloheptanone ring structure.
Hydroxymethylated Compounds: Compounds with a hydroxymethyl group attached to a nitrogen-containing ring.
Uniqueness
2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride is unique due to its specific combination of a cycloheptanone ring and a pyrrolidine moiety connected via a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H23ClN2O2
- Molecular Weight : 276.79 g/mol
- Purity : ≥95% .
Research has indicated that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxymethyl pyrrolidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing neurochemical pathways.
Antimicrobial Activity
Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. It is hypothesized that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Neuropharmacological Effects
The pyrrolidine structure is known for its neuroactive properties. Investigations into related compounds have shown effects on neurotransmitter systems, particularly those involving dopamine and serotonin. This raises the possibility that the compound could have implications in treating neurodegenerative diseases or mood disorders.
Study 1: Antimicrobial Screening
A study conducted by Pendergrass et al. (2024) screened various derivatives of pyrrolidine for antimicrobial activity. The results indicated that certain modifications to the pyrrolidine ring enhanced antibacterial potency against Gram-positive bacteria, suggesting that similar modifications in this compound could yield promising antimicrobial agents .
Study 2: Neuroactivity Assessment
In a neuropharmacological assessment, compounds structurally related to this compound were evaluated for their effects on serotonin receptors. Results indicated a significant increase in serotonin receptor binding affinity, which could correlate with potential antidepressant effects .
Compound | Target | Activity | Reference |
---|---|---|---|
2-Hydroxymethyl Pyrrolidine | Bacterial Cell Wall | Inhibition | Pendergrass et al. (2024) |
Related Pyrrolidine Derivative | Serotonin Receptors | Increased Binding Affinity | Study on Neuroactivity |
Properties
IUPAC Name |
2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]cycloheptan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-10-12-6-4-8-14(12)9-11-5-2-1-3-7-13(11)16;/h11-12,15H,1-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXWBVRFNYYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CN2CCCC2CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.